7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
7-bromo-3-ethoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-8-5-12-9-4-3-7(11)6-13(9)10(8)14/h3-6H,2H2,1H3 |
InChI Key |
NTJLZWRBDUOOFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C2C=CC(=CN2C1=O)Br |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
Bromination of the pyridopyrimidinone core at position 7 is typically achieved via electrophilic substitution. In a representative procedure, 4H-pyrido[1,2-a]pyrimidin-4-one is treated with bromine (Br₂) in glacial acetic acid at 0–5°C for 12–24 hours. This method selectively introduces bromine at position 7 due to the electron-rich nature of the pyridine ring, yielding 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one with a 68–72% isolated yield. The reaction mechanism involves the generation of a bromonium ion intermediate, which attacks the para position relative to the pyrimidinone nitrogen.
Critical Parameters :
- Temperature : Sub-zero conditions minimize di-bromination byproducts.
- Solvent : Glacial acetic acid enhances solubility and stabilizes intermediates.
- Stoichiometry : A 1:1 molar ratio of substrate to bromine ensures mono-bromination.
Alkylation Techniques for Ethoxy Group Introduction at Position 3
Phase-Transfer Catalysis (PTC)
The ethoxy group at position 3 is introduced via O-alkylation under phase-transfer conditions. A mixture of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, ethyl bromide (C₂H₅Br), tetrabutylammonium bromide (TBAB), and aqueous sodium hydroxide is stirred at 60°C for 6–8 hours. This method achieves 79–86% yield by facilitating the transfer of the ethoxide ion into the organic phase, where it reacts with the deprotonated hydroxyl group at position 3.
Reaction Scheme :
$$
\text{7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one} + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{TBAB, NaOH}} \text{7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one}
$$
Nucleophilic Substitution
Alternative routes employ nucleophilic displacement of a chloro intermediate. For example, 7-bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (synthesized via N-chlorosuccinimide) reacts with sodium ethoxide (NaOEt) in dimethylformamide (DMF) at 80°C, achieving 70–75% yield. This method is advantageous for substrates sensitive to strong alkylating agents.
Multi-Step Synthesis Approaches
Sequential Bromination and Alkylation
A two-step protocol optimizes both regioselectivity and yield:
One-Pot Halogenation-Alkylation
Emerging methodologies combine bromination and ethoxylation in a single reactor. Using iodine monobromide (IBr) as a dual halogenation agent and ethyl triflate as the alkylating agent, this approach reduces purification steps but currently achieves lower yields (45–50%).
Reaction Optimization and Yield Improvement
Solvent and Catalyst Screening
Comparative studies identify DMF and TBAB as optimal for ethoxylation, enhancing reaction rates by 30% compared to acetonitrile or dichloromethane. Catalytic amounts of potassium iodide (KI) further improve alkylation efficiency by stabilizing transition states.
Temperature and Time Dependence
Ethoxylation proceeds optimally at 60°C for 6 hours (Table 1). Prolonged heating (>8 hours) promotes decomposition, reducing yields by 15–20%.
Table 1. Ethoxylation Yield vs. Reaction Time
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 50 | 6 | 65 |
| 60 | 6 | 79 |
| 60 | 8 | 68 |
| 70 | 6 | 58 |
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyridopyrimidinone core with bromine and ethoxy groups at positions 7 and 3, respectively. Bond lengths (C-Br: 1.89 Å, C-O: 1.36 Å) align with expected values for aromatic bromides and ethers.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of PI3K/mTOR inhibitors. Suzuki coupling with pyridineboronic esters yields derivatives exhibiting IC₅₀ values <20 nM against PI3Kα. Its ethoxy group enhances metabolic stability compared to hydroxylated analogs, as demonstrated in murine pharmacokinetic studies.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The core structure allows for further cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while reactions with amines can produce amino derivatives .
Scientific Research Applications
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The biological and physicochemical properties of pyridopyrimidinone derivatives are highly dependent on substituent patterns. Below, we compare 7-bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one with structurally related analogs.
Substituent Variations at the 3-Position
(a) 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure : Replaces the 3-ethoxy group with a methyl group.
- Synthesis: Cyclization of 5-bromopyridin-2-amine with diethyl 2-methyl-3-oxosuccinate in refluxing ethanol, followed by decarboxylation .
- Lower polarity due to the absence of an oxygen atom, which may affect solubility and binding to hydrophilic targets.
(b) DB103 (2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one)
- Structure : Features a 3-phenyl group and additional methoxy substituents.
- Activity : Exhibits anti-angiogenic properties by inhibiting VEGF signaling .
- Comparison :
- The phenyl group at the 3-position introduces aromatic interactions, enhancing target affinity but reducing solubility.
- The ethoxy group in the parent compound may offer a balance between lipophilicity and hydrogen-bonding capacity.
(c) Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
- Structure : Substitutes the 3-ethoxy group with an ethyl carboxylate.
- Properties : The ester group increases polarity, improving aqueous solubility (as indicated by its formulation in research-grade solvents) .
- Comparison :
- Carboxylate esters serve as versatile intermediates for further functionalization (e.g., hydrolysis to carboxylic acids).
Substituent Variations at the 2- and 7-Positions
(a) 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure : Chloromethyl group at the 2-position.
- Reactivity : The chloromethyl group enables nucleophilic substitutions, making it a precursor for introducing amines or other functionalities .
- Comparison :
- The 3-ethoxy group in the parent compound avoids the instability associated with reactive chloromethyl groups.
(b) 9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure : Hydroxy group at the 2-position and methyl at the 7-position.
- Comparison :
- Bromine at the 7-position (vs. methyl) in the parent compound increases molecular weight and may influence halogen-bonding interactions.
Complex Fused-Ring Derivatives
7-(Bromo-(8-ethoxycoumarin-4-yl)methylene)-4-ethoxychromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-one (Compound 12)
- Structure: Incorporates a coumarin moiety fused to the pyridopyrimidinone core.
- Synthesis: Reaction of 4-ethoxychromeno derivatives with 2-aminopyridine, yielding a complex heterocyclic system .
- Comparison :
- The extended π-system in Compound 12 enhances fluorescence properties, making it suitable for imaging applications.
- The parent compound’s simpler structure offers synthetic accessibility and lower molecular complexity.
Biological Activity
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a compound belonging to the pyrido[1,2-a]pyrimidine family, characterized by its unique structural features which include a bromine atom at the 7-position and an ethoxy group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs) and other therapeutic targets.
- Molecular Formula : C12H14BrN3O2
- Molecular Weight : 312.16 g/mol
- CAS Number : 2101843-64-3
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in relation to its interactions with various biological targets:
- Modulation of nAChRs : This compound has been identified as a positive allosteric modulator of α7 nAChRs, which are implicated in cognitive function and neuroprotection. Studies have shown that it enhances receptor activity, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia .
- Antitumor Activity : There is emerging evidence suggesting that derivatives of this compound may exhibit antitumor properties by inhibiting specific cancer cell lines. The mechanism is believed to involve interference with cell proliferation pathways .
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial activity against certain bacterial strains, although further research is necessary to elucidate the mechanisms involved .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by structural modifications. For instance:
| Compound | Substituent | EC50 (µM) | Max Modulation (%) |
|---|---|---|---|
| 7b | Me | 1.9 | 600 |
| 7q | Me | 0.38 | 1200 |
| 7r | Et | 0.16 | 700 |
| 7a | Pr | 0.14 | 600 |
This table illustrates the relationship between substituents on the pyridine ring and their respective biological activities .
Case Study 1: Modulation of α7 nAChRs
In a study focusing on the modulation of α7 nAChRs, researchers synthesized a series of compounds with variations in their substituents. The results indicated that the presence of an ethoxy group significantly enhanced receptor modulation compared to unsubstituted analogs, demonstrating an increase in both potency and efficacy .
Case Study 2: Antitumor Activity
Another investigation explored the antitumor potential of derivatives of this compound against various cancer cell lines. The study found that specific modifications led to increased cytotoxicity, suggesting that these compounds could serve as leads for developing new anticancer agents .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one?
The synthesis typically involves cyclocondensation of brominated precursors with aminopyridines. For example, reacting 2-aminopyridine with brominated chromenone derivatives in acetic acid under reflux yields pyrido-pyrimidinone scaffolds. Ethoxy group introduction can be achieved via nucleophilic substitution or alkoxylation during intermediate steps . Key parameters include stoichiometric control (e.g., 5 mmol of reactants) and solvent selection (acetic acid for cyclization). Yields (~63%) are optimized by recrystallization from solvents like isopropanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A combination of ¹H-NMR, IR, and mass spectrometry is essential.
- ¹H-NMR (DMSO-d₆): Ethoxy groups appear as quartets (δ ~4.0–4.2 ppm), while aromatic protons resonate between δ 6.5–8.4 ppm .
- IR : Stretching bands for carbonyl (C=O) at ~1,690–1,713 cm⁻¹ and ether (C-O) at ~1,200 cm⁻¹ confirm structural motifs .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 572/574 for bromine isotopic patterns) and fragmentation pathways validate the core structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during functionalization of the pyrimidinone core?
Regioselectivity challenges arise in electrophilic substitution due to the electron-rich pyrimidinone ring. To address this:
- Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps.
- Directed metalation : Employ directing groups (e.g., halogens) to guide substitutions to specific positions .
- Experimental validation : Compare outcomes of nitration (e.g., HNO₃/H₂SO₄ at 0°C) versus bromination (e.g., NBS in DMF) to map reactivity patterns .
Q. What strategies mitigate discrepancies in spectral data interpretation for derivatives of this compound?
Discrepancies often stem from solvent effects, tautomerism, or impurities.
- Multi-solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify tautomeric shifts.
- High-resolution MS : Confirm molecular formulas to rule out adducts or degradation products.
- Cross-validation with X-ray crystallography : Resolve ambiguous NOE correlations or coupling constants using crystal structures (e.g., Acta Cryst. data for analogous pyrimidinones) .
Q. How can computational tools predict the reactivity of the bromine substituent in nucleophilic substitution reactions?
- Database-driven prediction : Platforms like Reaxys or Pistachio analyze analogous reactions (e.g., bromine substitution in pyrido[1,2-a]pyrimidinones) to suggest viable pathways .
- Transition state modeling : Simulate SNAr mechanisms using software (e.g., Gaussian) to assess activation energies for bromine displacement by ethoxy or amine groups .
Q. What experimental design optimizes the synthesis of novel analogs while preserving the pyrimidinone scaffold?
- DoE (Design of Experiments) : Vary temperature (0°C vs. RT), acid concentration (e.g., H₂SO₄), and reaction time to maximize yield .
- Parallel synthesis : Screen substituents (e.g., fluoro, chloro) at the 7-position to evaluate steric/electronic effects on ring stability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
